molecular formula C21H22N4O3S B7480106 N,N-diethyl-1-(quinoxaline-2-carbonyl)-2,3-dihydroindole-5-sulfonamide

N,N-diethyl-1-(quinoxaline-2-carbonyl)-2,3-dihydroindole-5-sulfonamide

Cat. No. B7480106
M. Wt: 410.5 g/mol
InChI Key: HVGYCRXFZLNHTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-1-(quinoxaline-2-carbonyl)-2,3-dihydroindole-5-sulfonamide, also known as QD-1, is a chemical compound with potential applications in scientific research. It is a sulfonamide derivative that has been synthesized and studied for its biological activity as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of N,N-diethyl-1-(quinoxaline-2-carbonyl)-2,3-dihydroindole-5-sulfonamide is related to its activity as a 5-HT7 receptor antagonist. By blocking the activity of this receptor, N,N-diethyl-1-(quinoxaline-2-carbonyl)-2,3-dihydroindole-5-sulfonamide may modulate the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior. N,N-diethyl-1-(quinoxaline-2-carbonyl)-2,3-dihydroindole-5-sulfonamide may also affect the activity of ion channels in neurons, which could have further effects on neuronal signaling.
Biochemical and physiological effects:
The biochemical and physiological effects of N,N-diethyl-1-(quinoxaline-2-carbonyl)-2,3-dihydroindole-5-sulfonamide have been studied in several experimental models. In animal studies, N,N-diethyl-1-(quinoxaline-2-carbonyl)-2,3-dihydroindole-5-sulfonamide has been shown to affect behavior and cognition, including anxiety-like behavior and learning and memory. N,N-diethyl-1-(quinoxaline-2-carbonyl)-2,3-dihydroindole-5-sulfonamide has also been shown to modulate the activity of ion channels in neurons, which could have effects on neuronal signaling and synaptic plasticity.

Advantages and Limitations for Lab Experiments

One advantage of N,N-diethyl-1-(quinoxaline-2-carbonyl)-2,3-dihydroindole-5-sulfonamide is its selectivity as a 5-HT7 receptor antagonist, which could allow for more precise modulation of neuronal activity. However, one limitation of N,N-diethyl-1-(quinoxaline-2-carbonyl)-2,3-dihydroindole-5-sulfonamide is its potential for off-target effects, particularly on other serotonin receptors. Additionally, the effects of N,N-diethyl-1-(quinoxaline-2-carbonyl)-2,3-dihydroindole-5-sulfonamide may vary depending on the experimental model used, and further studies are needed to fully understand its potential applications in scientific research.

Future Directions

There are several potential future directions for research on N,N-diethyl-1-(quinoxaline-2-carbonyl)-2,3-dihydroindole-5-sulfonamide. One area of interest is its potential as a therapeutic agent for psychiatric disorders such as depression and anxiety. N,N-diethyl-1-(quinoxaline-2-carbonyl)-2,3-dihydroindole-5-sulfonamide could also be studied further for its effects on ion channels and synaptic plasticity, which could have implications for the development of new treatments for neurological disorders. Additionally, further studies could investigate the potential for N,N-diethyl-1-(quinoxaline-2-carbonyl)-2,3-dihydroindole-5-sulfonamide to modulate other serotonin receptors and its potential for off-target effects.

Synthesis Methods

The synthesis of N,N-diethyl-1-(quinoxaline-2-carbonyl)-2,3-dihydroindole-5-sulfonamide involves several steps, including the reaction of quinoxaline-2-carboxylic acid with diethylamine to form the corresponding amide. This is followed by the addition of 2-aminoindane and sulfonyl chloride to yield the final product. The synthesis of N,N-diethyl-1-(quinoxaline-2-carbonyl)-2,3-dihydroindole-5-sulfonamide has been described in detail in several scientific publications.

Scientific Research Applications

N,N-diethyl-1-(quinoxaline-2-carbonyl)-2,3-dihydroindole-5-sulfonamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have activity as a selective antagonist of the 5-HT7 receptor, which is involved in the regulation of mood, cognition, and sleep. N,N-diethyl-1-(quinoxaline-2-carbonyl)-2,3-dihydroindole-5-sulfonamide has also been studied for its potential to modulate the activity of ion channels in neurons.

properties

IUPAC Name

N,N-diethyl-1-(quinoxaline-2-carbonyl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-3-24(4-2)29(27,28)16-9-10-20-15(13-16)11-12-25(20)21(26)19-14-22-17-7-5-6-8-18(17)23-19/h5-10,13-14H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGYCRXFZLNHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-1-(quinoxaline-2-carbonyl)-2,3-dihydroindole-5-sulfonamide

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